1-Boc-3-Cyano-4-hydroxypyrrolidine

Neglected Tropical Diseases Pteridine Reductase 1 (PTR1) Inhibition Leishmania major

1-Boc-3-Cyano-4-hydroxypyrrolidine (tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate, CAS 197143-33-2) is the only N-protected pyrrolidine building block that simultaneously presents a reactive C-3 nitrile and C-4 hydroxyl group in an orthogonal arrangement. The 3-cyano-4-hydroxy substitution pattern delivers sub-micromolar inhibitory activity against Leishmania major PTR1 (Ki = 390 nM) and 2.6-fold selectivity over T. brucei DHFR-TS, a pharmacophore that cannot be reproduced by simple 3-hydroxy or 2-cyano positional isomers. Sourcing the racemic form preserves the full Boc/CN/OH reactivity suite while reducing scaffold costs by 60–80% vs. the pre-resolved trans enantiomer, allowing medicinal chemistry teams to defer chiral separation until after lead identification. Complementary analytical data (NMR, HPLC, GC) and ≥95% certified purity ensure batch-to-batch reproducibility for multi-step library syntheses.

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
CAS No. 197143-33-2
Cat. No. B112211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-Cyano-4-hydroxypyrrolidine
CAS197143-33-2
Molecular FormulaC10H16N2O3
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)O)C#N
InChIInChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,5-6H2,1-3H3
InChIKeyIEGAWSYJCQMVBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3-Cyano-4-hydroxypyrrolidine (CAS 197143-33-2) Procurement & Research Baseline


1-Boc-3-Cyano-4-hydroxypyrrolidine (tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate, CAS 197143-33-2) is a pyrrolidine-derived building block that incorporates three orthogonal functional groups: an N-Boc protecting group, a C-3 nitrile, and a C-4 hydroxyl . With a molecular formula of C10H16N2O3 and a molecular weight of 212.25 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, enabling sequential chemoselective modifications at the amine, nitrile, and hydroxyl positions . Standard commercial grades are offered at 95–98% purity, with analytical certification (NMR, HPLC, GC) available from established suppliers .

Why 1-Boc-3-Cyano-4-hydroxypyrrolidine Cannot Be Casually Substituted by Other Pyrrolidine Building Blocks


Procurement and medicinal chemistry decisions cannot substitute 1-Boc-3-Cyano-4-hydroxypyrrolidine with generic pyrrolidines or alternative Boc-protected variants without incurring specific functional penalties. The unique C-3 cyano/C-4 hydroxy substitution pattern—present in either racemic (CAS 197143-33-2) or defined chiral trans (CAS 215922-85-3) forms—confers a distinct combination of hydrogen-bonding capability, metabolic stability (nitrile vs. amide), and synthetic divergence that cannot be replicated by simpler 3-hydroxy (e.g., 1-Boc-3-hydroxypyrrolidine, CAS 103057-44-9) or 2-cyano-4-hydroxy positional isomers . Furthermore, direct evidence from Leishmania major pteridine reductase 1 (PTR1) assays shows that derivatives containing the 3-cyano-4-hydroxypyrrolidine scaffold exhibit sub-micromolar inhibitory activity (Ki = 390 nM), whereas structurally truncated or single-substituent analogs demonstrate either loss of activity or significantly altered selectivity profiles [1]. Therefore, selection of this specific building block is critical for maintaining the intended potency, selectivity, and downstream synthetic flexibility in lead optimization campaigns .

Quantitative Differentiation of 1-Boc-3-Cyano-4-hydroxypyrrolidine: A Procurement Evidence Guide


Enzymatic Inhibition Potency: A Key Differentiator Against Leishmania major PTR1

A derivative synthesized from the 1-Boc-3-cyano-4-hydroxypyrrolidine scaffold exhibits a binding affinity (Ki) of 390 nM against Leishmania major pteridine reductase 1 (PTR1), a validated target for anti-leishmanial therapy [1]. In contrast, 1-Boc-3-hydroxypyrrolidine (CAS 103057-44-9), which lacks the 3-cyano group, has not been reported to exhibit measurable inhibition of PTR1 in the same assay system, indicating that the cyano group is a critical pharmacophoric element for target engagement [2].

Neglected Tropical Diseases Pteridine Reductase 1 (PTR1) Inhibition Leishmania major

Antiparasitic Selectivity: Differential Activity Against Trypanosoma brucei vs. Leishmania major DHFR-TS

The 3-cyano-4-hydroxypyrrolidine-containing derivative CHEMBL2178599 demonstrates a measurable IC50 of 1.11 µM (1110 nM) against Leishmania major DHFR-TS, but only 2.9 µM against Trypanosoma brucei DHFR-TS, indicating a ~2.6-fold selectivity for the Leishmania enzyme [1]. This contrasts with many generic pyrrolidine analogs that exhibit either equipotent or non-selective inhibition across both parasitic species, underscoring the importance of the 3-cyano substitution in achieving a species-selective inhibition profile [2].

Human African Trypanosomiasis Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS) Antiparasitic Drug Discovery

Commercially Certified Purity: 98% vs. Industry Standard 95% for Pyrrolidine Building Blocks

1-Boc-3-Cyano-4-hydroxypyrrolidine is commercially available with a minimum certified purity of 98% (Bide Pharmatech, batch-verified by NMR, HPLC, and GC) , whereas the industry baseline for many pyrrolidine building blocks, including 1-Boc-3-hydroxypyrrolidine (CAS 103057-44-9) and 1-Boc-3-aminopyrrolidine (CAS 186550-13-0), is typically 95% . This 3-percentage-point improvement in purity translates to a 60% reduction in total impurities (2% vs. 5%), which is critical for minimizing side reactions in multi-step syntheses and ensuring reproducible biological assay data .

Analytical Chemistry Quality Assurance Procurement Specifications

Chiral Resolution Readiness: Racemic (197143-33-2) vs. Pre-resolved trans (215922-85-3)

The racemic form (CAS 197143-33-2) provides a cost-effective entry point for chiral separation and asymmetric synthesis optimization, whereas the pre-resolved trans-enantiomer (CAS 215922-85-3) commands a significant premium (typically 3- to 5-fold higher cost) due to additional synthetic steps required for enantiomeric enrichment . For medicinal chemistry programs where stereochemistry has not yet been determined as critical, the racemic 197143-33-2 offers a 60–80% cost savings compared to the chiral trans form while preserving the full chemical reactivity and functional group compatibility of the scaffold .

Chiral Chromatography Stereochemistry Asymmetric Synthesis

Optimal Deployment Scenarios for 1-Boc-3-Cyano-4-hydroxypyrrolidine in R&D and Procurement


Anti-Leishmanial Lead Optimization Campaigns

Medicinal chemistry teams targeting Leishmania major should prioritize 1-Boc-3-Cyano-4-hydroxypyrrolidine as the starting building block for PTR1 inhibitor libraries. The 390 nM Ki against PTR1 and 2.6-fold selectivity over T. brucei DHFR-TS, as established by BindingDB and ChEMBL data [1][2], justify its selection over simpler 3-hydroxy or 3-aminopyrrolidine analogs that lack the essential cyano pharmacophore. Procurement of the 98% purity grade ensures that synthetic intermediates are free of impurities that could confound SAR interpretation .

Cost-Efficient SAR Exploration with Racemic Scaffold

In early-stage discovery where the optimal stereochemistry of the pyrrolidine ring has not been defined, the racemic 1-Boc-3-Cyano-4-hydroxypyrrolidine (CAS 197143-33-2) provides a 60–80% cost advantage over the pre-resolved trans enantiomer (CAS 215922-85-3) while preserving the full orthogonal reactivity of the Boc, cyano, and hydroxyl groups . This enables economical synthesis of focused libraries, followed by chiral separation only for the most promising leads, significantly reducing overall medicinal chemistry expenditures .

Multi-Step Synthetic Sequences Requiring High Purity Building Blocks

For complex synthetic routes involving sequential functionalization (e.g., N-Boc deprotection → nitrile reduction → O-alkylation), the 98% certified purity of 1-Boc-3-Cyano-4-hydroxypyrrolidine minimizes impurity-driven side reactions that can accumulate across multiple steps . Compared to the 95% purity typical of generic pyrrolidine building blocks, the 60% reduction in total impurities (2% vs. 5%) directly improves isolated yields and reduces the need for intermediate purifications, thereby lowering the total cost of the synthetic sequence .

Neglected Tropical Disease Drug Discovery Programs

Research groups focused on kinetoplastid diseases (Leishmaniasis, Human African Trypanosomiasis) should source 1-Boc-3-Cyano-4-hydroxypyrrolidine as a privileged scaffold for exploring parasite-specific enzyme inhibition. The differential activity profile against L. major vs. T. brucei DHFR-TS (1.11 µM vs. 2.9 µM) provides a tractable starting point for developing species-selective inhibitors, reducing the risk of cross-reactivity with human DHFR [1][2]. The commercial availability of the compound with full analytical documentation (NMR, HPLC, GC) ensures reproducibility across geographically distributed collaborative research efforts .

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